
(3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate is a complex organic compound belonging to the class of alkaloids. Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound is derived from the Eburnamine family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Eburnamine skeleton: This is achieved through a series of cyclization reactions.
Functionalization: Introduction of phosphate groups and other functional groups to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Eburnamine: The parent compound from which (3alpha,16alpha)-Eburnamenin-14(15H)-one phosphate is derived.
Vinblastine: Another alkaloid with similar structural features and biological activities.
Reserpine: An alkaloid used in medicine with comparable pharmacological properties.
Uniqueness
This compound is unique due to its specific phosphate functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77117-62-5 |
|---|---|
Fórmula molecular |
C19H25N2O5P |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one;phosphoric acid |
InChI |
InChI=1S/C19H22N2O.H3O4P/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20;1-5(2,3)4/h3-4,6-7,18H,2,5,8-12H2,1H3;(H3,1,2,3,4)/t18-,19+;/m1./s1 |
Clave InChI |
RVHMKJRPCKDXCS-VOMIJIAVSA-N |
SMILES isomérico |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2.OP(=O)(O)O |
SMILES canónico |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


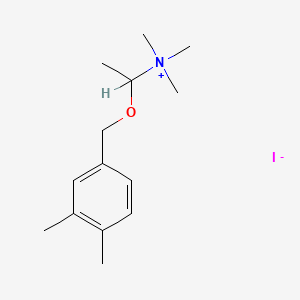
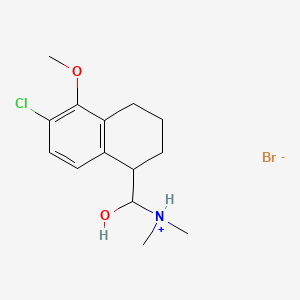
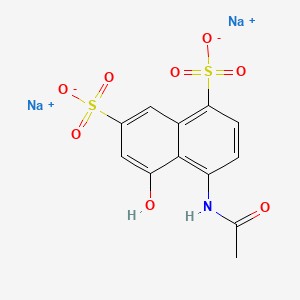
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
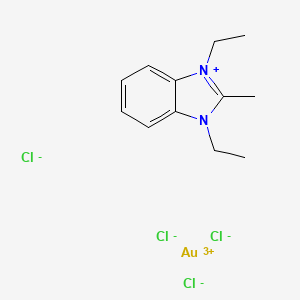
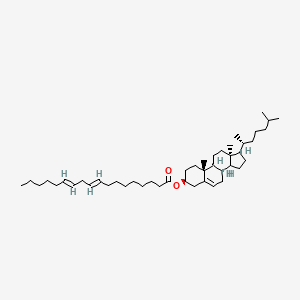
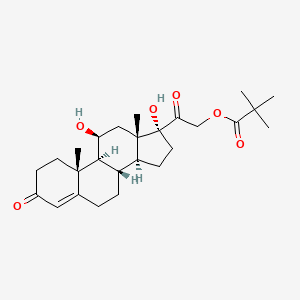
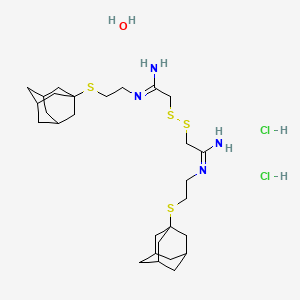

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
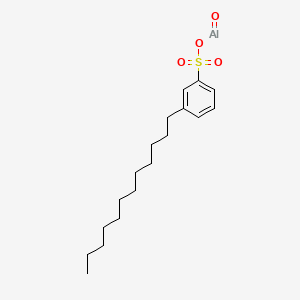
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


